N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
N-{1-(2-Methoxyethyl)-3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a structurally complex sulfonamide derivative featuring a pyrrole core substituted with multiple functional groups. Its molecular architecture includes:
- Pyrrole ring: Substituted with 4,5-dimethyl groups and a 2-methoxyethyl chain at the N1 position.
- Sulfonyl group: Attached to a 4-methoxyphenyl ring at the C3 position.
- Amide side chain: A 2,2-dimethylpropanamide group at the C2 position .
Properties
Molecular Formula |
C21H30N2O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H30N2O5S/c1-14-15(2)23(12-13-27-6)19(22-20(24)21(3,4)5)18(14)29(25,26)17-10-8-16(28-7)9-11-17/h8-11H,12-13H2,1-7H3,(H,22,24) |
InChI Key |
PMGHQDXEOXUNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is formed through cyclization reactions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond with 2,2-dimethylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific functional group arrangement. Below is a comparative analysis with key analogs:
Structural Analogues and Their Features
Physicochemical Properties
Mechanistic and Functional Insights
- Enzyme Inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase and protease inhibition. Methoxy and dimethyl groups may fine-tune binding affinity .
Biological Activity
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole ring, methoxyethyl group, and a sulfonyl moiety. Its molecular formula is CHNOS, and it possesses several functional groups that may contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized to interact with signaling pathways critical for cell survival and apoptosis, particularly in cancer cells.
Anticancer Activity
A significant focus of research has been on the compound's anticancer properties. Various in vitro studies have demonstrated its efficacy against different cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | Significant inhibition of growth |
| T47D (Breast Cancer) | 27.3 | Moderate inhibition observed |
These findings indicate that this compound has potential as a therapeutic agent in treating various cancers.
Case Studies
-
Case Study 1: Inhibition of Tumor Growth
- A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Case Study 2: Synergistic Effects
- When combined with standard chemotherapeutic agents, the compound exhibited synergistic effects, enhancing the overall anticancer efficacy while reducing the required doses of traditional drugs.
Pharmacological Profile
The pharmacological profile of this compound suggests that it has a favorable safety profile with manageable toxicity levels observed in animal models. Further investigations are necessary to establish its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
